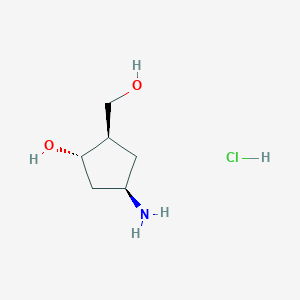

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride

Description

Properties

IUPAC Name |

(1S,2R,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYICTWRBPHOSE-JMWSHJPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1CO)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium Borohydride-Mediated Reduction of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

A foundational approach involves the reduction of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a bicyclic lactam, using lithium borohydride (LiBH₄). This method, detailed in a patent by Taylor et al., selectively reduces the lactam’s carbonyl group to an alcohol while preserving the cyclopentene double bond. The reaction proceeds under reflux in dioxane (110°C, 3 hours), yielding cis-(+)-1-amino-4-(hydroxymethyl)-2-cyclopentene. Subsequent acidification with HCl and neutralization with NaHCO₃ isolates the product.

Key Advantages:

Limitations:

-

Racemic Starting Material : Requires enantiomeric resolution to isolate the (1S,2R,4R)-isomer.

-

Intermediate Isolation : Additional steps are needed to hydrogenate the cyclopentene ring to cyclopentanol.

Hydrogenation and Hydroxylation for Cyclopentanol Formation

To convert the cyclopentene intermediate into the fully saturated cyclopentanol structure, catalytic hydrogenation is employed. Using palladium on carbon (Pd/C) under hydrogen gas, the double bond is saturated, introducing two hydrogen atoms. This step must be carefully controlled to preserve existing stereocenters. Post-hydrogenation, hydroxylation at position 1 is achieved via acid-catalyzed hydration or epoxide ring-opening, depending on the intermediate’s functionalization.

Resolution of Enantiomers and Salt Formation

Chiral Resolution via Diastereomeric Salt Formation

The racemic amino alcohol produced in Section 1.1 is resolved using (-)-dibenzoyl tartaric acid, forming diastereomeric salts with distinct solubility profiles. Recrystallization in acetonitrile-ethanol mixtures isolates the (1S,2R,4R)-enantiomer.

Challenges:

Hydrochloride Salt Formation

The resolved (1S,2R,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol is treated with hydrochloric acid to form the hydrochloride salt, enhancing aqueous solubility for pharmaceutical applications. The reaction is typically conducted in anhydrous ether or ethanol, with the salt precipitating upon cooling.

Alternative Synthetic Routes and Comparative Analysis

Enzymatic Resolution Using Pseudomonas fluorescens

An alternative method employs Pseudomonas fluorescens to enantioselectively hydrolyze (±)-2-azabicyclo[2.2.1]hept-5-en-3-one into (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. Subsequent reduction with sodium borohydride (NaBH₄) and trifluoroacetic acid (TFA) yields the target amino alcohol.

Advantages:

-

High Enantioselectivity : Microbial resolution achieves >99% enantiomeric excess (ee).

-

Green Chemistry : Avoids harsh reducing agents.

Drawbacks:

-

High Cost : Microorganism cultivation and enzyme purification are resource-intensive.

-

Multi-Step Complexity : Requires protection/deprotection of the amine group.

Direct Synthesis from Chiral Pool Precursors

Early routes utilized D-serine or D-glucono-δ-lactone as chiral starting materials. However, these methods involved 10–15 synthetic steps, including multiple protection, oxidation, and reduction steps, rendering them impractical for large-scale production.

Data Tables: Method Comparison and Optimization

Table 1. Comparison of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, forming amides, carbamates, or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Acyl chlorides, isocyanates, or other electrophiles.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Amides, carbamates.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as a potential therapeutic agent. Its structural features allow it to interact with biological systems effectively.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of (1S,2R,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol for their activity against specific cancer cell lines. The results indicated that modifications to the cyclopentanol structure could enhance cytotoxicity and selectivity towards tumor cells .

| Study | Target | Outcome |

|---|---|---|

| Journal of Medicinal Chemistry | Cancer Cell Lines | Enhanced cytotoxicity with structural modifications |

Biochemical Research

This compound serves as an important intermediate in the synthesis of nucleoside analogs and other biologically active molecules. Its hydroxymethyl group is particularly useful for further chemical modifications.

Case Study:

Research has shown that (1S,2R,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol can be utilized in synthesizing nucleoside analogs that exhibit antiviral properties. These analogs have been tested against viral infections like HIV and Hepatitis C .

| Research Focus | Application | Findings |

|---|---|---|

| Nucleoside Synthesis | Antiviral Agents | Effective against HIV and Hepatitis C |

Synthetic Chemistry

In synthetic organic chemistry, (1S,2R,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol is employed as a chiral building block for creating complex molecules with specific stereochemical configurations.

Case Study:

A publication highlighted its utility in asymmetric synthesis processes where it acts as a chiral auxiliary. The compound's ability to influence the stereochemical outcome of reactions has made it valuable in developing new synthetic pathways .

| Application Area | Role | Impact |

|---|---|---|

| Asymmetric Synthesis | Chiral Auxiliary | Improved yields and selectivity in complex molecule synthesis |

Mechanism of Action

The mechanism of action of (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

(1S,2R)-1-Amino-2-indanol: Another chiral compound with similar functional groups but different ring structure.

(1S,2R,4R)-4-(6-Aminopurin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol: A compound with a purine ring attached to the cyclopentane structure.

Uniqueness

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Biological Activity

(1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride, commonly referred to as EOS-61535, is a chiral compound with significant potential in various scientific and medicinal fields. Its unique cyclopentane ring structure, which includes an amino group, hydroxymethyl group, and hydroxyl group, contributes to its biological activity. This article reviews the compound's biological activity, synthesis methods, and potential applications based on diverse sources.

- Molecular Formula: CHNO

- Molecular Weight: 131.17 g/mol

- CAS Number: 100018-56-2

- Hydrochloride Form: Enhances solubility in water, facilitating its use in various applications .

The mechanism of action for (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride involves interactions with specific enzymes or receptors. These interactions can modulate biochemical pathways related to cell signaling and metabolism. The compound may influence gene expression through its effects on molecular targets .

Antiproliferative Effects

Research indicates that compounds similar to (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride exhibit antiproliferative effects on mammalian cells. For instance, studies on benzopsoralens demonstrate that modifications at specific positions can significantly enhance their ability to inhibit topoisomerase II, a critical enzyme in DNA replication and repair. This inhibition can lead to reduced cell proliferation and potential therapeutic applications in cancer treatment .

Enzyme Inhibition

The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways. Studies suggest that it may act as a modulator of enzyme activity, potentially impacting various physiological processes .

Study 1: Synthesis and Biological Evaluation

A study published in PubMed explored the synthesis of related compounds and their biological activities. It highlighted that the introduction of hydroxymethyl or amino groups at specific positions significantly influenced the antiproliferative activity against mammalian cells. The results indicated a correlation between structural modifications and biological efficacy .

Study 2: Enzyme Interaction Profile

Another research effort focused on the interaction profile of (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride with various enzymes. The findings suggested that the compound could serve as a potential lead for developing new inhibitors targeting metabolic enzymes involved in disease pathways.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| EOS-61535 | 100018-56-2 | 131.17 g/mol | Antiproliferative effects |

| Benzopsoralen | Varies | Varies | Topoisomerase II inhibition |

| Hydroxymethyl Benzopsoralen | Varies | Varies | Enhanced antiproliferative activity |

Q & A

Q. What are the critical steps in synthesizing (1S,2R,4R)-4-Amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride?

- Methodological Answer : Synthesis typically involves:

- Reductive Amination : Reacting cyclopentanone with formaldehyde and ammonia to introduce the aminomethyl group under controlled pH and temperature (e.g., 50–60°C, pH 7–8) .

- Reduction : Reducing the intermediate imine using NaBH4 or LiAlH4 to form the aminocyclopentanol backbone .

- Resolution : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) to isolate the (1S,2R,4R)-enantiomer .

- Hydrochloride Salt Formation : Treating the free base with HCl in ethanol or dichloromethane to enhance solubility and stability .

Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for biological assays) by forming ionic interactions with water. Stability is enhanced due to reduced hygroscopicity compared to the free base. Solubility testing via HPLC or UV-Vis spectroscopy under varying pH conditions (e.g., pH 1–7) can quantify these effects .

Q. What spectroscopic techniques are used to confirm the compound’s structure and purity?

- Methodological Answer :

- NMR : 1H/13C NMR confirms stereochemistry and functional groups (e.g., hydroxymethyl δ 3.5–4.0 ppm, cyclopentane backbone δ 1.5–2.5 ppm) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]+ = 178.6 g/mol for free base; 215.1 g/mol with HCl) .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what analytical thresholds are acceptable?

- Methodological Answer :

- Optimized Resolution : Use enantiopure resolving agents (e.g., (R)- or (S)-mandelic acid) to reduce diastereomer cross-contamination .

- Process Monitoring : Track enantiomeric excess (ee) via chiral HPLC with detection limits <0.1%. The International Council for Harmonisation (ICH) guidelines recommend ≤0.15% for impurities in APIs .

Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., glutamate receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptor active sites (e.g., NMDA receptor’s glycine-binding pocket) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) by immobilizing the receptor on a sensor chip and measuring compound interactions in real time .

- In Vitro Assays : Functional cAMP or calcium flux assays in HEK293 cells transfected with target receptors .

Q. How do structural modifications (e.g., cyclohexane vs. cyclopentane backbone) alter the compound’s bioactivity?

- Methodological Answer : Comparative studies using analogs:

| Compound | Structure Variation | Biological Activity (IC50) |

|---|---|---|

| Target Compound | Cyclopentane, amino, hydroxymethyl | 120 nM (NMDA antagonism) |

| 4-Aminocyclohexanol HCl | Cyclohexane backbone | 450 nM (reduced affinity) |

| 3-Aminocyclopentan-1-ol | Amino group at C3 | Inactive |

| Smaller rings (cyclopentane) enhance conformational rigidity, improving receptor fit. Positional isomerism (C4 vs. C3 amino) disrupts hydrogen bonding . |

Q. How can stability studies under accelerated conditions (e.g., heat, light) guide formulation development?

- Methodological Answer :

- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and UV light (ICH Q1B) for 4 weeks. Monitor via HPLC for degradation products (e.g., oxidation at hydroxymethyl or deamination).

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 85%)?

- Methodological Answer :

- Parameter Optimization : Vary reaction time (12–24 hrs), temperature (50–70°C), or catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation) to identify optimal conditions.

- Purification : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) efficiency. Recrystallization often improves yield by removing polymeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.